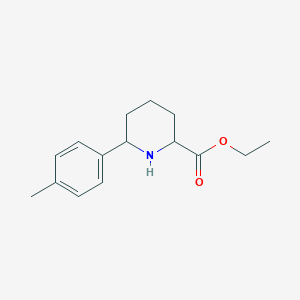
Ethyl 6-P-tolylpiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-P-tolylpiperidine-2-carboxylate is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-P-tolylpiperidine-2-carboxylate (CAS Number: 174311-02-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and case studies from recent research.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known for its presence in various biologically active compounds. Its molecular formula is C15H21NO2, and it features a tolyl group at the 6-position of the piperidine ring, contributing to its lipophilicity and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves the nitro-Mannich reaction, which allows for the introduction of various substituents on the piperidine ring. This method has been optimized to yield stereochemically pure products with moderate to high diastereoselectivity .
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Recent studies have evaluated its efficacy against various bacterial pathogens. Compounds similar to this compound have shown promising antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Cytotoxic Effects : The compound's cytotoxicity has been assessed against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. Notably, certain derivatives demonstrated IC50 values indicative of potent anti-proliferative effects, suggesting potential applications in oncology .
- Analgesic Properties : The analgesic activity of structurally related compounds has been documented, with correlations drawn between molecular structure and pain-relief efficacy. This compound may exhibit similar properties due to its structural analogies .
Case Studies
Several case studies highlight the biological activities of this compound:
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than established antibiotics .
- Cytotoxicity Assessment : In vitro studies involving MCF-7 and HCT-116 cell lines revealed that certain derivatives of this compound significantly inhibited cell proliferation compared to control groups. The mechanism behind this activity was linked to apoptosis induction, as evidenced by changes in pro-apoptotic protein levels .
Research Findings Summary
Properties
CAS No. |
1137469-72-7 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 6-(4-methylphenyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15(17)14-6-4-5-13(16-14)12-9-7-11(2)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3 |
InChI Key |
IYQGMOAOLAPUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















